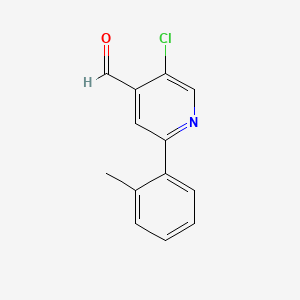

5-Chloro-2-(o-tolyl)isonicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

5-chloro-2-(2-methylphenyl)pyridine-4-carbaldehyde |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-2-3-5-11(9)13-6-10(8-16)12(14)7-15-13/h2-8H,1H3 |

InChI Key |

QZRUBXBITXDLHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=C(C(=C2)C=O)Cl |

Origin of Product |

United States |

Oxidation of a Precursor Methyl Group:a Common Synthetic Route Involves the Selective Oxidation of a 4 Methyl Group Picoline to an Aldehyde.rsc.orgthis Transformation is Challenging Because the Aldehyde Product is Often More Susceptible to Further Oxidation to the Corresponding Carboxylic Acid Than the Starting Methyl Group.nih.gov

Mechanism of Benzylic Oxidation: The reaction can proceed through a radical mechanism, where a hydrogen atom is abstracted from the methyl group to form a benzyl-type radical. This radical then reacts with an oxidant.

Achieving Selectivity: To prevent over-oxidation, specific reagents and conditions are required. For instance, electrochemical methods can provide site-selective oxidation of methyl groups on benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the aldehyde. nih.gov This approach avoids strong chemical oxidants. Another method involves using stoichiometric oxidants like selenium dioxide, although this can be commercially unfeasible on a large scale. google.com The selectivity arises from controlling the reaction conditions (temperature, time, oxidant concentration) to favor the formation and isolation of the aldehyde intermediate before it can be further oxidized.

Iii. Comprehensive Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the nuclear spin transitions in a magnetic field, it is possible to map out the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum of 5-Chloro-2-(o-tolyl)isonicotinaldehyde is expected to be complex due to the presence of two distinct aromatic rings: the substituted pyridine (B92270) ring and the o-tolyl group.

The aldehyde proton is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm, owing to the strong deshielding effect of the carbonyl group. The protons on the pyridine ring, being part of an electron-deficient aromatic system, will also resonate at lower fields. Specifically, the proton at the 6-position is expected to be a singlet, while the proton at the 3-position would also appear as a singlet, both likely in the range of 7.5 to 8.5 ppm.

The o-tolyl group will exhibit a more complex splitting pattern. The four protons on this ring will likely appear in the range of 7.0 to 7.5 ppm. Due to their proximity, these protons will show coupling with each other, resulting in multiplets. The methyl protons of the o-tolyl group will give rise to a characteristic singlet further upfield, typically around 2.2 to 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Pyridine-H6 | 7.5 - 8.5 | Singlet |

| Pyridine-H3 | 7.5 - 8.5 | Singlet |

| o-tolyl-H | 7.0 - 7.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The aldehyde carbon is the most deshielded and is expected to appear in the range of 190 to 200 ppm. The carbon atoms of the pyridine ring will resonate between 120 and 160 ppm, with the carbon bearing the chloro substituent and the carbon attached to the tolyl group appearing at the lower end of this range.

The carbons of the o-tolyl group will have chemical shifts in the typical aromatic region of 125 to 140 ppm. The methyl carbon of the tolyl group will be the most shielded, appearing upfield at approximately 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-C | 190 - 200 |

| Pyridine-C2 | 150 - 160 |

| Pyridine-C4 | 140 - 150 |

| Pyridine-C5 | 135 - 145 |

| Pyridine-C3, C6 | 120 - 130 |

| o-tolyl-C (quaternary) | 135 - 145 |

| o-tolyl-C (CH) | 125 - 135 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the pyridine and tolyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity. This can provide information about the preferred conformation of the molecule, particularly the relative orientation of the o-tolyl group with respect to the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde proton may also be visible as a weaker band around 2720-2820 cm⁻¹.

The vibrations of the pyridine ring will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C=C and C=N stretching vibrations are expected between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration will likely appear as a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹. The o-tolyl group will also contribute to the aromatic C-H and C=C stretching bands.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

Note: These are predicted values and may vary based on the physical state of the sample.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a powerful analytical technique for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information regarding the compound's elemental makeup and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental formula by providing highly accurate mass measurements. For this compound, with a chemical formula of C₁₃H₁₀ClNO, the expected exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) or a protonated molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, typically within a few parts per million (ppm). This level of precision allows for the confident differentiation from other potential molecular formulas with the same nominal mass, thereby verifying the elemental composition.

Fragmentation Pathway Elucidation and Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, several key fragmentation pathways can be predicted based on its structural features, which include a chlorinated pyridine ring, a tolyl group, and an aldehyde functional group.

A primary fragmentation event would likely involve the loss of the formyl radical (•CHO), resulting in a significant fragment ion. Another prominent fragmentation could be the cleavage of the bond between the pyridine and tolyl rings. Additionally, the presence of a chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments, with the M and M+2 peaks appearing in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₃H₁₀ClNO]⁺˙ | 231.05 | Molecular Ion |

| [C₁₂H₁₀ClN]⁺ | 203.05 | Loss of formyl radical (•CHO) |

| [C₇H₇]⁺ | 91.05 | Tolyl cation |

| [C₆H₄ClN]⁺ | 129.00 | Chloropyridine fragment |

Note: The m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information about the molecular formula and connectivity, X-ray crystallography offers an unparalleled, detailed view of the three-dimensional arrangement of atoms within a single crystal. This technique is the gold standard for determining the precise solid-state structure of a molecule.

Crystal Growth Conditions and Optimization for Single Crystals

The successful application of X-ray crystallography is contingent upon the growth of high-quality single crystals. For this compound, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents. Common techniques for crystal growth include slow evaporation, where the solvent is allowed to evaporate gradually, leading to a supersaturated solution from which crystals can form. Another method is vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, slowly inducing crystallization. The choice of solvent and the precise conditions, such as temperature and concentration, are critical and often require empirical optimization to obtain crystals of sufficient size and quality for diffraction experiments.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is obtained and its diffraction pattern is measured, the resulting data can be used to construct a detailed model of the molecular structure. This model provides precise values for all bond lengths, bond angles, and torsion angles within the molecule. For this compound, particular attention would be paid to the geometry of the pyridine ring, which may exhibit slight distortions from ideal planarity due to the presence of bulky substituents. The bond lengths and angles associated with the chloro, tolyl, and aldehyde groups would provide insights into the electronic effects and steric interactions within the molecule. The torsion angle between the pyridine and tolyl rings is of particular interest, as it defines the relative orientation of these two aromatic systems.

Table 2: Representative Bond Lengths and Angles for a Substituted 2-Arylpyridine Moiety

| Bond/Angle | Typical Value |

| C-Cl Bond Length | ~1.74 Å |

| C=N (pyridine) Bond Length | ~1.34 Å |

| C-C (pyridine) Bond Length | ~1.39 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| C=O (aldehyde) Bond Length | ~1.21 Å |

| C-N-C (pyridine) Bond Angle | ~117° |

| C-C-Cl Bond Angle | ~119° |

| C-C-C (inter-ring) Angle | ~120° |

Note: These are generalized values and the actual experimental values for this compound may vary.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated to play a role in stabilizing the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the UV-Vis spectrum is dictated by the electronic transitions within its conjugated system, which comprises the chloropyridine ring, the aldehyde group, and the o-tolyl substituent. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The specific wavelengths of absorption (λmax) and their intensities (molar absorptivity, ε) provide valuable insights into the nature of these transitions and the extent of conjugation within the molecule.

The primary electronic transitions expected for this compound are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically of high intensity and occur in conjugated systems. The extended conjugation in this compound, arising from the connection of the tolyl ring to the chloropyridine ring which also bears an aldehyde group, is expected to result in strong π → π* absorption bands.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the pyridine ring or the oxygen atom of the aldehyde group, to a π* anti-bonding orbital. quora.com These transitions are generally of lower intensity compared to π → π* transitions. libretexts.org For aldehydes and ketones, the n→π* transition is the lowest energy electronic transition. quora.com

The substitution pattern on the pyridine ring significantly influences the UV-Vis absorption profile. The presence of the electron-withdrawing chloro group and the aldehyde group, along with the electron-donating o-tolyl group, modulates the energy levels of the molecular orbitals. The steric hindrance caused by the ortho-position of the methyl group on the tolyl ring may cause a slight twisting of the ring relative to the pyridine ring, which could subtly affect the extent of conjugation and, consequently, the absorption spectrum.

Solvation also plays a crucial role in the position and intensity of absorption bands. The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption maxima. For instance, n→π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents. libretexts.org This is because the lone pair of electrons in the non-bonding orbital interacts with polar solvent molecules, lowering its energy and thus increasing the energy gap for the transition. libretexts.org Conversely, π→π* transitions often exhibit a bathochromic (red) shift to longer wavelengths in polar solvents.

| Compound | Solvent | λmax (nm) | Transition | Reference Compound Analysis |

|---|---|---|---|---|

| Pyridine | Not Specified | ~240 | π → π | Pyridine shows both π → π and n → π* transitions. The n → π* transition occurs at a longer wavelength (lower energy) but with a much lower intensity. libretexts.org |

| Pyridine | Not Specified | 320-380 | n → π | |

| 2-Chloropyridine-ICl Complex | Chloroform | 324 | Charge Transfer | The formation of a charge-transfer complex with iodine monochloride gives rise to a new absorption band, demonstrating the electron-donating character of the nitrogen lone pair. researchgate.net |

| Acetaldehyde | Not Specified | Not Specified | π → π and n → π* | As a simple aldehyde, it exhibits both types of transitions characteristic of a carbonyl group. quora.com |

| 5-Chlorosalicylaldehyde | Not Specified | Not Specified | Not Specified | This compound, being a chloro-substituted aromatic aldehyde, provides a reference for the electronic effects of these functional groups on a benzene (B151609) ring system. |

Based on the analysis of these related structures, it can be inferred that the UV-Vis spectrum of this compound would likely exhibit a strong absorption band in the UV region corresponding to the π → π* transition of the conjugated aromatic system, and a weaker, longer-wavelength band corresponding to the n → π* transition of the aldehyde carbonyl group and the pyridine nitrogen. The exact λmax values would be influenced by the combined electronic effects of the chloro, tolyl, and aldehyde substituents on the pyridine core.

Iv. Reactivity and Transformation Studies of 5 Chloro 2 O Tolyl Isonicotinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 5-Chloro-2-(o-tolyl)isonicotinaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) to the aldehyde functionality leads to the formation of secondary alcohols. The specific alcohol formed is dependent on the "R" group of the organometallic reagent used. These reactions are fundamental for carbon-carbon bond formation.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), this compound can be converted to the corresponding cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. The resulting cyanohydrin is a versatile intermediate that can be further transformed into other functional groups, such as α-hydroxy acids and amino alcohols.

| Nucleophile | Reagent Type | Product |

| Alkyl/Aryl | Grignard (R-MgX) / Organolithium (R-Li) | Secondary Alcohol |

| Cyanide | HCN / TMSCN | Cyanohydrin |

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the construction of larger, more complex molecules, often leading to the formation of new carbon-carbon double bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. Typically catalyzed by a weak base, the Knoevenagel condensation yields an α,β-unsaturated product.

Aldol (B89426) Condensation: While self-condensation is possible, crossed aldol condensations with other enolizable carbonyl compounds can be achieved under specific conditions to form β-hydroxy aldehydes or ketones, which can subsequently dehydrate to form α,β-unsaturated carbonyl compounds.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This is achieved by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide used.

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion to convert the aldehyde into an alkene, typically with high E-selectivity. This reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.

Schiff Base Formation: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction is often reversible and can be catalyzed by either acid or base.

| Reaction Name | Reactant | Key Feature | Product Type |

| Knoevenagel Condensation | Active Methylene Compound | C=C bond formation | α,β-Unsaturated Compound |

| Aldol Condensation | Enolizable Carbonyl | C-C bond formation | β-Hydroxy Carbonyl / α,β-Unsaturated Carbonyl |

| Wittig Reaction | Phosphorus Ylide | C=C bond formation | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | C=C bond formation | Alkene (often E-selective) |

| Schiff Base Formation | Primary Amine | C=N bond formation | Imine (Schiff Base) |

Reduction and Oxidation Chemistries of the Aldehyde Group

The oxidation state of the aldehyde carbon can be readily altered through reduction or oxidation.

Reduction: The aldehyde can be reduced to a primary alcohol, (5-chloro-2-(o-tolyl)pyridin-4-yl)methanol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 5-chloro-2-(o-tolyl)isonicotinic acid. A range of oxidizing agents can be used, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

Reactivity at the Pyridine (B92270) Core

The substituted pyridine ring of this compound also participates in important chemical transformations, primarily at the chloro-substituted position.

Nucleophilic Aromatic Substitution (NAS) at the Chloro Position

The chlorine atom on the pyridine ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). This allows for the introduction of a wide range of substituents at this position.

Palladium-Catalyzed Coupling Reactions for Further Arylation/Alkynylation

The chloro-substituent serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Arylation/Alkynylation: Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl or alkynyl groups at the C-5 position of the pyridine ring. These reactions typically involve a palladium catalyst, a suitable ligand, and a base, and they proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron reagent | Pd catalyst, Ligand, Base | C-C (Aryl-Aryl) |

| Stille | Organotin reagent | Pd catalyst, Ligand | C-C (Aryl-Aryl/Vinyl) |

| Heck | Alkene | Pd catalyst, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (Aryl-Alkynyl) |

Amination, Hydroxylation, and Thiolation Reactions

The chlorine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing character of the pyridine ring nitrogen and the isonicotinaldehyde group. Consequently, the chloro substituent can be displaced by various nucleophiles, including amines, hydroxide (B78521) ions, and thiolates, providing a direct route to a diverse range of functionalized pyridine derivatives.

Amination: The reaction with primary or secondary amines, often catalyzed by a palladium catalyst with a suitable ligand (e.g., Buchwald-Hartwig amination) or under high temperature and pressure, can yield 5-amino-2-(o-tolyl)isonicotinaldehyde derivatives. The choice of reaction conditions is crucial to avoid side reactions involving the aldehyde functionality.

Hydroxylation: The conversion of the chloropyridine to a pyridone derivative can be achieved through hydrolysis, typically requiring harsh conditions such as treatment with a strong base (e.g., NaOH or KOH) at elevated temperatures. Alternatively, palladium-catalyzed coupling reactions with hydroxide sources can offer a milder route.

Thiolation: The introduction of a sulfur-based functional group can be accomplished by reacting this compound with a thiol or a thiolate salt, such as sodium thiomethoxide. These reactions often proceed under basic conditions to generate the corresponding 5-thioether or 5-thiol derivatives.

| Reaction | Nucleophile | Typical Conditions | Product Type |

| Amination | R¹R²NH | Pd catalyst, base, heat | 5-(Dialkyl/Aryl)amino derivative |

| Hydroxylation | NaOH / KOH | High temperature, pressure | 5-Hydroxy (Pyridone) derivative |

| Thiolation | R-SH / R-SNa | Base, solvent | 5-(Alkyl/Aryl)thio derivative |

Directed Ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position, creating a nucleophilic arylmetal species that can react with various electrophiles. organic-chemistry.orgwikipedia.org In this compound, the aldehyde group can serve as a transient DMG.

To prevent the organometallic reagent from adding to the aldehyde, it is typically protected in situ. For instance, treatment with a bulky secondary amine like lithium diisopropylamide (LDA) can transform the aldehyde into an α-amino alkoxide, which is an effective DMG. harvard.edu This directs a strong base, such as n-butyllithium or sec-butyllithium, to deprotonate the C-3 position of the pyridine ring. The resulting lithiated intermediate can then be trapped with a range of electrophiles (e.g., alkyl halides, silyl (B83357) chlorides, CO₂, aldehydes) to introduce new substituents with high regioselectivity. This strategy provides a precise method for elaborating the pyridine core. harvard.edubaranlab.org

| Directing Group (from Aldehyde) | Base | Electrophile (E+) | Product |

| α-amino alkoxide | s-BuLi / n-BuLi | MeI | 3-Methyl derivative |

| α-amino alkoxide | s-BuLi / n-BuLi | TMSCl | 3-Trimethylsilyl derivative |

| α-amino alkoxide | s-BuLi / n-BuLi | DMF | 3-Formyl derivative |

Reactivity of the o-Tolyl Substituent

The o-tolyl group provides additional avenues for synthetic transformations, distinct from the reactivity of the pyridine ring.

The benzylic methyl group of the o-tolyl substituent is susceptible to radical and oxidative reactions.

Benzylic Oxidation: The methyl group can be oxidized to an alcohol, aldehyde, or carboxylic acid. mdpi.com Controlled oxidation to the aldehyde can be achieved using reagents like selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN). More vigorous oxidation with potassium permanganate (KMnO₄) or chromic acid would lead to the corresponding carboxylic acid. These transformations allow for the introduction of new oxygen-containing functional groups. beilstein-journals.org

Benzylic Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light), can selectively introduce a halogen atom onto the methyl group. This yields a benzylic halide, which is a versatile intermediate for subsequent nucleophilic substitution reactions.

The tolyl ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. youtube.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the two substituents on the tolyl ring: the methyl group and the 5-chloropyridin-2-yl group.

The methyl group is an ortho-, para-directing activator. The 5-chloropyridin-2-yl group is generally considered an electron-withdrawing, deactivating group, which would direct incoming electrophiles to the meta-position relative to its point of attachment. The interplay of these effects determines the final position of substitution. The positions ortho and para to the activating methyl group are the most likely sites for substitution. Steric hindrance from the adjacent pyridine ring may disfavor substitution at the position between the two substituents. Therefore, electrophilic attack is most probable at the position para to the methyl group. libretexts.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly efficient tools for generating molecular complexity. nih.govnih.gov The aldehyde functionality of this compound makes it an excellent candidate for various MCRs.

This compound can serve as the carbonyl component in a number of well-known MCRs, leading to the rapid synthesis of diverse and complex heterocyclic structures.

Ugi Reaction: In a four-component Ugi reaction, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. beilstein-journals.org

Passerini Reaction: A three-component Passerini reaction with a carboxylic acid and an isocyanide would yield α-acyloxy carboxamides.

Biginelli or Hantzsch-type Reactions: While classic Biginelli and Hantzsch reactions involve β-ketoesters, variations using aromatic aldehydes are common. Incorporating this compound into such reactions with a β-dicarbonyl compound and a urea (B33335) or ammonia (B1221849) source could provide access to novel dihydropyrimidinone or dihydropyridine (B1217469) scaffolds, respectively.

The use of this specific aldehyde in MCRs allows for the direct installation of the 5-chloro-2-(o-tolyl)pyridinyl moiety into a larger, more complex molecular framework, making it a valuable building block in combinatorial chemistry and drug discovery. organic-chemistry.org

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic nature of a molecule.

A potential energy surface scan, where the dihedral angle is systematically varied and the energy calculated at each step, would reveal the global minimum energy conformation—the most stable arrangement of the molecule. The results would likely show that a non-planar conformation is favored to minimize steric hindrance between the hydrogen atoms of the tolyl group and the pyridine (B92270) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for 5-Chloro-2-(o-tolyl)isonicotinaldehyde This table presents expected trends and is for illustrative purposes only, as specific data is unavailable.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C-Cl | ~1.74 |

| C=O | ~1.21 | |

| C-C (Aromatic) | ~1.39 - 1.41 | |

| Bond Angle (°) | C-C-C (Pyridine Ring) | ~118 - 121 |

| C-CH-O (Aldehyde) | ~124 | |

| Dihedral Angle (°) | C(pyridine)-C(tolyl)-C(tolyl)-C(pyridine) | ~40 - 60 |

Once the optimized geometry is obtained, the electronic structure can be analyzed. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich tolyl ring, while the LUMO would be expected to be distributed over the electron-withdrawing pyridine and aldehyde moieties.

A Molecular Electrostatic Potential (MEP) surface map would visually represent the charge distribution. It would show regions of negative potential (electron-rich), likely around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Table 2: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only.

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide theoretical values for each unique proton and carbon atom in this compound. Comparing these predicted shifts with experimentally obtained NMR spectra is a powerful method for structural confirmation. Discrepancies between the calculated and experimental values can often be explained by solvent effects or limitations of the computational method.

Theoretical vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectroscopy can be calculated. This allows for the assignment of the vibrational modes observed in experimental spectra. For this compound, characteristic frequencies would be predicted for the C=O stretching of the aldehyde, C-Cl stretching, C-H stretching of the aromatic rings, and the various ring vibrations. A scaling factor is often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations.

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis). This analysis would yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. The calculations would also identify the nature of the electronic transitions, such as n → π* or π → π*, by examining which molecular orbitals are involved. For this molecule, transitions from the HOMO (on the tolyl ring) to the LUMO (on the pyridine-aldehyde system) would likely be responsible for the main absorption bands in the UV-Vis spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is for illustrative purposes only.

| Spectroscopic Data | Predicted Value | Characteristic Functional Group |

| ¹³C NMR Chemical Shift (ppm) | ~190 | Aldehyde Carbonyl (C=O) |

| ¹H NMR Chemical Shift (ppm) | ~10.0 | Aldehyde Proton (CHO) |

| IR Vibrational Frequency (cm⁻¹) | ~1700 | C=O Stretch |

| UV-Vis λmax (nm) | ~280 | π → π* transition |

Reaction Mechanism Elucidation through Computational Methods

No specific studies on the elucidation of reaction mechanisms involving this compound using computational methods were found in the public domain.

Transition State Characterization and Activation Energy Barriers

There is no available research that characterizes the transition states or calculates the activation energy barriers for reactions involving this compound.

Solvent Effects on Reaction Energetics and Pathways

While computational studies on solvent effects are common for many organic reactions, no specific investigations into how solvents influence the reaction energetics and pathways of this compound have been published.

Molecular Dynamics (MD) Simulations

A search for molecular dynamics simulations focused on the conformational flexibility or intermolecular interactions of this compound did not yield any specific results.

Quantitative Structure-Property Relationship (QSPR) Studies

No QSPR studies focusing on the intrinsic chemical reactivity or physical-chemical parameters of this compound have been reported in the scientific literature.

Vi. Application of 5 Chloro 2 O Tolyl Isonicotinaldehyde As a Versatile Synthetic Building Block

Derivatization for Advanced Materials Research (focused on synthetic aspects, not material properties)

Specific derivatization of 5-Chloro-2-(o-tolyl)isonicotinaldehyde for the purpose of advanced materials research has not been documented in the searched sources.

Precursors for Polymer Monomers

The aldehyde functionality of this compound is a key feature that allows for its use as a precursor to various polymer monomers. The most direct application is in the synthesis of polyimines, also known as poly-Schiff bases, through condensation polymerization with diamines. This reaction involves the formation of a carbon-nitrogen double bond, creating the repeating imine linkage of the polymer backbone.

The general reaction scheme for the formation of a polyimine from this compound and a generic diamine (H₂N-R-NH₂) is as follows:

The properties of the resulting polyimine would be significantly influenced by the substituents on the pyridine (B92270) ring. The chloro group, being electron-withdrawing, could enhance the thermal stability of the polymer. The bulky o-tolyl group would likely decrease the planarity of the polymer chains, potentially leading to amorphous materials with increased solubility in organic solvents. Pyridine-containing polyimides have been synthesized and shown to possess good thermal stability and mechanical properties. researchgate.netresearchgate.net

The aldehyde group can also be subjected to other chemical transformations to yield different types of monomers. For instance, it could undergo a Wittig reaction to introduce a vinyl group, creating a monomer suitable for addition polymerization. Knoevenagel condensation with compounds containing active methylene (B1212753) groups is another pathway to generate polymerizable monomers.

Table 1: Potential Polymer Monomers Derived from this compound and Their Hypothetical Polymer Properties

| Monomer Type | Polymerization Method | Potential Polymer Properties |

| Di-imine (from condensation with diamines) | Condensation Polymerization | High thermal stability, potentially good solubility in organic solvents, metal-coordinating ability. |

| Vinyl-pyridine derivative (from Wittig reaction) | Addition Polymerization | Potentially high molecular weight, tunable properties based on the comonomer. |

| Substituted acrylate (B77674) (from Knoevenagel condensation) | Radical Polymerization | Could form polymers with interesting optical or electronic properties. |

It is important to note that the actual synthesis and characterization of these polymers would be necessary to confirm these projected properties.

Components in Supramolecular Assembly

Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions. This compound possesses the necessary features to be a valuable component in the construction of such assemblies. The pyridine nitrogen atom can act as a Lewis base, coordinating to metal ions to form coordination polymers or discrete metallo-supramolecular architectures. researchgate.netacs.orgmdpi.comrsc.org

The geometry of the resulting supramolecular structure would be dictated by the coordination preference of the metal ion and the steric and electronic properties of the this compound ligand. The o-tolyl group would likely exert significant steric hindrance, influencing the coordination angle and potentially leading to the formation of unique, non-centrosymmetric structures. The chloro-substituent would modulate the electron density on the pyridine ring, affecting the strength of the metal-ligand bond.

Beyond metal coordination, the aldehyde group can participate in the formation of supramolecular structures through the formation of reversible covalent bonds, such as in the formation of imines or hemiacetals. Self-assembly of pyridine derivatives through hydrogen bonding and π-π stacking interactions is also a well-documented phenomenon that could play a role in the organization of this compound into higher-order structures. rsc.orgnih.gov

Table 2: Potential Supramolecular Assemblies Incorporating this compound

| Assembly Type | Key Interactions | Potential Applications |

| Coordination Polymers | Metal-ligand coordination (Pyridine-N to Metal) | Catalysis, gas storage, luminescent materials. |

| Discrete Metallo-macrocycles | Metal-ligand coordination | Molecular recognition, encapsulation of guest molecules. |

| Self-assembled Nanostructures | Hydrogen bonding, π-π stacking, imine formation | Sensors, organic electronics. |

The design and synthesis of such supramolecular systems would offer a pathway to materials with tailored functions and properties, originating from the specific molecular information encoded in the this compound building block.

Vii. Future Directions and Emerging Research Challenges

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives (if applicable)

The molecular structure of 5-Chloro-2-(o-tolyl)isonicotinaldehyde does not inherently possess a chiral center. However, the development of synthetic routes to chiral derivatives through asymmetric synthesis would be a valuable research direction. Chiral compounds are of immense importance, particularly in pharmaceuticals and materials science, as different enantiomers of a molecule can exhibit vastly different biological activities or physical properties. nih.gov

Future research could focus on introducing chirality through various established methods. nih.govrsc.org For instance, asymmetric addition to the aldehyde group could yield chiral alcohols. The use of chiral catalysts or auxiliaries would be essential in such synthetic strategies to control the stereochemical outcome of the reactions. mdpi.com The development of efficient, stereoselective methods would be a primary challenge. rsc.org

Development of Photochemical Reactions Involving the Isonicotinaldehyde Moiety

The isonicotinaldehyde moiety within the molecule presents a potential handle for photochemical reactions. Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods, allowing for the formation of complex molecular architectures under mild conditions.

Future work could explore reactions such as photochemical cycloadditions, isomerizations, or rearrangements involving the pyridine (B92270) ring or the aldehyde functional group. The chloro and o-tolyl substituents would likely influence the electronic properties and, consequently, the photochemical reactivity of the molecule. A significant research challenge would be to control the selectivity of these reactions to obtain desired products with high yields.

Integration into Flow Chemistry Systems for Enhanced Scalability

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netuc.pt The integration of the synthesis of this compound or its derivatives into a continuous flow system could provide significant benefits. nih.gov

A potential research direction would be the development of a multi-step flow synthesis, which could allow for the rapid and controlled production of the target molecule. thieme-connect.de This would involve optimizing reaction conditions such as temperature, pressure, and residence time for each step. Challenges in this area include potential clogging of reactors and the need for efficient in-line purification methods. The development of robust and scalable flow processes is a key area for future investigation. nih.gov

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and improving yields. The use of real-time spectroscopic techniques, such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, or Raman spectroscopy, can provide valuable insights into reaction kinetics and the formation of transient intermediates. researchgate.netirb.hr

Future research could employ these techniques to study the mechanisms of key reactions, such as the formation of the isonicotinaldehyde core or subsequent derivatizations. A significant challenge lies in the development of experimental setups that allow for the direct observation of reactive species under relevant reaction conditions.

Computational Design of Next-Generation Analogues for Specific Chemical Transformations

Computational chemistry and molecular modeling are increasingly used to predict the properties and reactivity of molecules, guiding the design of new compounds with desired characteristics. For this compound, computational methods could be employed to design next-generation analogues with enhanced reactivity, selectivity, or specific physical properties.

Future research could focus on using density functional theory (DFT) or other computational methods to explore the electronic structure and reactivity of the molecule. This could help in identifying promising candidates for synthesis and experimental evaluation. The main challenge in this area is the accuracy of the computational models and the need for experimental validation of the theoretical predictions.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-Chloro-2-(o-tolyl)isonicotinaldehyde, and how can its purity be validated?

- Methodology : Common synthetic approaches include:

- Suzuki-Miyaura coupling : Reacting 5-chloro-2-iodonicotinaldehyde with o-tolylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

- Formylation strategies : Direct formylation of 5-chloro-2-(o-tolyl)isonicotinic acid derivatives via Vilsmeier-Haack or Duff reactions.

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC). Characterize via -NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm), -NMR, and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and solubility challenges during experimental workflows?

- Methodology :

- Stability : Store under inert gas (argon) at –20°C to prevent aldehyde oxidation. Monitor degradation via periodic NMR or LC-MS.

- Solubility : Optimize solvent systems (e.g., DMSO for in vitro assays, THF/DMF for synthetic steps). Use sonication or mild heating (40–50°C) to aid dissolution.

- Safety : Follow NIOSH guidelines for handling chloro-substituted aldehydes, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in cross-coupling steps?

- Methodology :

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (XPhos, SPhos) to enhance coupling efficiency.

- Solvent/base optimization : Evaluate polar aprotic solvents (DMF, dioxane) and bases (K₂CO₃, Cs₂CO₃) for improved reaction kinetics.

- Kinetic monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust reaction time/temperature (e.g., 80–110°C). Reference analogous protocols for chloro-nicotinaldehyde derivatives .

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

- Methodology :

- Data cross-validation : Compare NMR/HRMS with NIST databases or published spectra for related isonicotinaldehydes .

- Structural analogs : Synthesize derivatives (e.g., 5-fluoro or 5-bromo variants) to isolate electronic effects on bioactivity.

- In vitro assays : Replicate receptor-binding studies (e.g., 5-HT4 agonism) using standardized cell lines (CHO or HEK293) with positive/negative controls to validate activity .

Q. How can computational modeling predict reactivity or pharmacological properties of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model electrophilic aldehyde reactivity (Fukui indices) or frontier molecular orbitals (HOMO/LUMO).

- Docking studies : Simulate binding to target receptors (e.g., 5-HT4) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis data.

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, metabolic stability, and toxicity .

Data Reporting and Reproducibility

Q. What experimental details are critical for reproducibility in synthetic protocols?

- Essential parameters :

- Catalyst loading (mol%), solvent purity , and reaction atmosphere (N₂ vs. air).

- Purification methods : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization solvents.

- Yield reporting : Include isolated yields and purity metrics (e.g., ≥95% by HPLC). Follow Beilstein Journal guidelines for compound characterization .

Q. How should researchers design dose-response studies for in vitro pharmacological evaluation?

- Methodology :

- Dose range : Test 0.1–100 µM concentrations in triplicate, using vehicle controls (DMSO ≤0.1%).

- Endpoint assays : Measure cAMP accumulation (for GPCR targets) or cell viability (MTT assay) at 24–48 hours.

- Data normalization : Express results as % response relative to reference agonists (e.g., serotonin for 5-HT4) .

Analytical and Structural Characterization

Q. What advanced techniques validate the stereoelectronic environment of the aldehyde group?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm conformation and intermolecular interactions.

- IR spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and monitor shifts in hydrogen-bonding solvents.

- Solid-state NMR : Analyze chemical shifts to probe electronic effects from the o-tolyl substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.